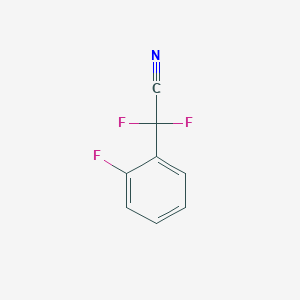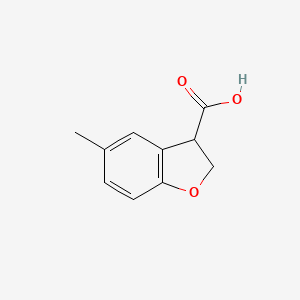![molecular formula C10H19Cl B13165356 [3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)
[3-(Chloromethyl)pentan-3-yl]cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Chloromethyl)pentan-3-yl]cyclobutane is an organic compound with the molecular formula C10H19Cl It is a cyclobutane derivative with a chloromethyl group and a pentan-3-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Chloromethyl)pentan-3-yl]cyclobutane typically involves the reaction of cyclobutane with appropriate reagents to introduce the chloromethyl and pentan-3-yl groups. One common method is the alkylation of cyclobutane with 3-chloromethylpentane under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Chloromethyl)pentan-3-yl]cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(Chloromethyl)pentan-3-yl]cyclobutane is used as a building block for the synthesis of more complex molecules
Biology
The compound’s reactivity makes it a useful tool in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. It can be used as a substrate or inhibitor in various biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of [3-(Chloromethyl)pentan-3-yl]cyclobutane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through nucleophilic substitution, oxidation, and reduction pathways. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane: A simple cycloalkane with four carbon atoms in a ring structure.
3-Chloromethylpentane: An alkyl halide with a chloromethyl group and a pentane backbone.
Cyclopentane: A cycloalkane with five carbon atoms in a ring structure.
Uniqueness
[3-(Chloromethyl)pentan-3-yl]cyclobutane is unique due to the presence of both a cyclobutane ring and a chloromethyl group, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds like cyclobutane or 3-chloromethylpentane.
Eigenschaften
Molekularformel |
C10H19Cl |
|---|---|
Molekulargewicht |
174.71 g/mol |
IUPAC-Name |
3-(chloromethyl)pentan-3-ylcyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-3-10(4-2,8-11)9-6-5-7-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
CJGUBJFDAGJERX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CCl)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13165279.png)
![3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13165284.png)


![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)


![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)



![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)
![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)

